molecular formula C11H22N2O2 B15051229 (S)-2-Amino-1-(3-methoxy-piperidin-1-yl)-3-methyl-butan-1-one

(S)-2-Amino-1-(3-methoxy-piperidin-1-yl)-3-methyl-butan-1-one

Cat. No.: B15051229
M. Wt: 214.30 g/mol
InChI Key: KCPRFHIWNOQCIV-AXDSSHIGSA-N
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Description

(S)-2-Amino-1-(3-methoxy-piperidin-1-yl)-3-methyl-butan-1-one is a chemical compound with a unique structure that includes a piperidine ring substituted with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-(3-methoxy-piperidin-1-yl)-3-methyl-butan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of (S)-3-methoxy-piperidine as a starting material, which is then reacted with other reagents to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(3-methoxy-piperidin-1-yl)-3-methyl-butan-1-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can result in a variety of products depending on the nucleophile used.

Scientific Research Applications

(S)-2-Amino-1-(3-methoxy-piperidin-1-yl)-3-methyl-butan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(3-methoxy-piperidin-1-yl)-3-methyl-butan-1-one involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (S)-2-Amino-1-(3-methoxy-piperidin-1-yl)-3-methyl-butan-1-one include:

  • 2-(3-Methoxy-piperidin-1-yl)-ethanol
  • 2-(3-Methoxy-piperidin-1-yl)-ethylamine

Uniqueness

What sets this compound apart from these similar compounds is its specific structure, which includes an amino group and a methyl group in addition to the methoxy-piperidine moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

(2S)-2-amino-1-(3-methoxypiperidin-1-yl)-3-methylbutan-1-one

InChI

InChI=1S/C11H22N2O2/c1-8(2)10(12)11(14)13-6-4-5-9(7-13)15-3/h8-10H,4-7,12H2,1-3H3/t9?,10-/m0/s1

InChI Key

KCPRFHIWNOQCIV-AXDSSHIGSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCCC(C1)OC)N

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)OC)N

Origin of Product

United States

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